2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol
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Overview
Description
2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol, often involves the construction of the benzofuran ring through various cyclization reactions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives typically employs high-yield synthetic routes that minimize side reactions. For example, the construction of complex benzofuran rings can be achieved through proton quantum tunneling, which offers fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the benzofuran ring.
Reduction: This reaction can modify the existing functional groups, potentially altering the compound’s biological activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran compounds.
Scientific Research Applications
2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: These compounds share a similar structure with benzofuran derivatives but contain a sulfur atom instead of an oxygen atom.
Indole derivatives: These compounds have a similar heterocyclic structure and exhibit diverse biological activities.
Uniqueness
2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)ethan-1-ol is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group and a benzofuran ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)ethanol |
InChI |
InChI=1S/C10H13NO2/c11-9(6-12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9,12H,3-4,6,11H2 |
InChI Key |
BMTOGQCQAFGHSS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CO)N |
Origin of Product |
United States |
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